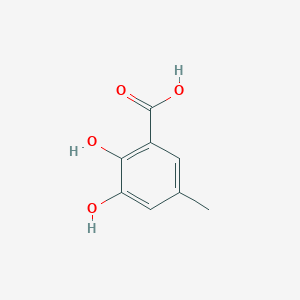

2,3-Dihydroxy-5-methylbenzoic acid

描述

Significance of Phenolic Acids in Natural Product Chemistry

Phenolic acids are a major class of plant-derived secondary metabolites, widely distributed throughout the plant kingdom. nih.govbyjus.com In natural product chemistry, they are of considerable interest due to their vast structural diversity and significant roles in plant physiology, including acting as defense compounds against pathogens and environmental stressors. numberanalytics.comwikipedia.org These compounds are characterized by a phenolic ring and a carboxylic acid functional group. byjus.com Their chemical properties, particularly their acidity and antioxidant potential, are influenced by the arrangement of hydroxyl groups on the aromatic ring. numberanalytics.com Phenolic acids are broadly categorized into hydroxybenzoic acids and hydroxycinnamic acids. nih.gov Their presence in various foods consumed by humans has spurred research into their potential health benefits. nih.govwikipedia.org

Overview of the Benzoic Acid Scaffold in Bioactive Molecules

The benzoic acid scaffold is a fundamental structural motif found in a multitude of biologically active molecules. nih.gov This simple aromatic carboxylic acid and its derivatives have been shown to possess a range of biological effects, including antimicrobial and antioxidant properties. nih.govnih.gov The versatility of the benzoic acid backbone allows for the introduction of various functional groups, leading to a wide array of derivatives with distinct physicochemical and biological properties. nih.gov For instance, the addition of hydroxyl groups to the benzoic acid ring, creating hydroxybenzoic and dihydroxybenzoic acids, can significantly enhance their antioxidant capacity. nih.gov This structural framework is a key component in the design and synthesis of new therapeutic agents. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKLKFWHLNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454952 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-93-0 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 2,3 Dihydroxy 5 Methylbenzoic Acid

Isolation from Biological Sources

The detection and isolation of 2,3-Dihydroxy-5-methylbenzoic acid and its close structural relatives from natural sources are key to understanding its ecological role and potential applications. Modern analytical techniques, such as metabolite profiling, are instrumental in these investigations.

Fungi, particularly from the genera Aspergillus and Penicillium, are renowned for their ability to produce a vast array of secondary metabolites, including various hydroxybenzoic acids. wikipedia.orgnih.gov While direct isolation of this compound is not extensively documented, research on structurally analogous compounds provides strong evidence for its likely microbial origin. A significant finding was the isolation of 2,4-dihydroxy-3,6-dimethylbenzoic acid, also known as 3-methylorsellinic acid, from the fungus Aspergillus terreus. rsc.org This discovery highlights the capability of Aspergillus species to synthesize complex benzoic acid derivatives.

Furthermore, endophytic fungi, such as Penicillium species, have been identified as producers of novel p-hydroxybenzoic acid derivatives. nih.gov The degradation of 2,3-dihydroxybenzoate has also been studied in bacteria like Pseudomonas reinekei, indicating that the core structure is a known metabolite within bacterial metabolic networks. nih.gov These findings collectively suggest that microorganisms are a probable source of this compound, even if it is produced in small quantities or under specific environmental conditions.

Metabolite profiling using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the chemical constituents of plants and lichens. nih.gov While the specific compound this compound is not a commonly reported metabolite in broad profiling studies, related dihydroxybenzoic acid isomers have been identified. For instance, gentisic acid (2,5-dihydroxybenzoic acid) is known to occur in the African tree Alchornea cordifolia. wikipedia.org

Lichens, which are a symbiotic association of fungi and algae, are also known to produce a diverse range of secondary metabolites. Studies on the lichen Parmotrema tinctorum have led to the identification of compounds such as methyl-2,4-dihydroxy-6-methylbenzoate, a derivative of a dihydroxybenzoic acid isomer. This indicates that the fundamental chemical scaffold is synthesized within lichen symbiotic systems.

Elucidation of Biosynthetic Routes

The formation of this compound in biological systems is believed to occur through well-established metabolic pathways responsible for producing aromatic compounds. The two primary routes considered are the shikimate pathway and the polyketide pathway.

The shikimate pathway is a crucial metabolic route found in bacteria, fungi, algae, and plants, but not in animals. nih.govavantorsciences.com Its primary role is the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from simple carbohydrate precursors. nih.govchemicalbook.com The pathway culminates in the formation of chorismate, a key branch-point intermediate that serves as a precursor to a wide variety of aromatic compounds. avantorsciences.comnih.gov

In plants, benzoic acid can be synthesized from cinnamic acid (which is derived from phenylalanine) through a β-oxidative pathway. nih.gov While this pathway could theoretically lead to various benzoic acid derivatives, there is no direct evidence from the reviewed literature to suggest that this compound is specifically a product of the shikimate pathway. The substitution pattern of this particular molecule often points towards a different biosynthetic origin.

The polyketide pathway is a major route for the biosynthesis of a diverse group of natural products in fungi, bacteria, and plants. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, in a process catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov

The biosynthesis of orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a classic example of the polyketide pathway in fungi. The structural similarity between orsellinic acid and this compound strongly suggests that the latter is also a polyketide derivative. The biosynthesis of the closely related compound 3-methylorsellinic acid in Aspergillus terreus further supports this hypothesis. rsc.org The carbon backbone of these compounds is assembled from acetate (B1210297) units, followed by cyclization and aromatization to form the characteristic dihydroxybenzoic acid core.

Table 1: Hypothetical Polyketide Assembly for a Dihydroxy-methylbenzoic Acid Precursor

| Step | Action | Precursor(s) | Resulting Intermediate |

| 1 | Starter Unit Loading | Acetyl-CoA | Acetyl-PKS |

| 2 | First Extension | Malonyl-CoA | Acetoacetyl-PKS |

| 3 | Second Extension | Malonyl-CoA | C6 Polyketo-PKS |

| 4 | Third Extension | Malonyl-CoA | C8 Polyketo-PKS |

| 5 | Cyclization/Aromatization | C8 Polyketo-PKS | Dihydroxy-methyl-benzene ring |

The formation of the final this compound molecule from its polyketide precursor requires a series of specific enzymatic transformations. After the core aromatic ring is formed by a polyketide synthase, several "tailoring" enzymes modify the structure.

Polyketide Synthase (PKS): This enzyme is responsible for building the initial carbon chain from acetate and malonate units and catalyzing its cyclization to form the aromatic ring. nih.gov

Hydroxylases: These enzymes, often cytochrome P450 monooxygenases, are responsible for introducing the hydroxyl (-OH) groups at specific positions on the aromatic ring.

Methyltransferases: A methyltransferase enzyme adds the methyl (-CH3) group to the ring. In the biosynthesis of the related compound 3-methylorsellinic acid by Aspergillus terreus, studies suggested that the methyl group was derived from formate, indicating a specific class of methyltransferase is involved. rsc.org

Decarboxylases: In some related biosynthetic pathways, a decarboxylase enzyme is needed to remove a carboxyl group. For example, 6-methylsalicylic acid decarboxylase is involved in the patulin (B190374) pathway in Penicillium species. uniprot.org

The precise sequence and interplay of these enzymes determine the final structure of the natural product.

Synthetic Methodologies for 2,3 Dihydroxy 5 Methylbenzoic Acid and Its Precursors

Total Synthesis Strategies

Total synthesis provides a pathway to construct the 2,3-dihydroxy-5-methylbenzoic acid molecule from basic chemical units. This approach allows for precise control over the final structure and offers opportunities to create analogues by modifying the synthetic route. Key challenges in the total synthesis of this compound include assembling the substituted aromatic core and precisely controlling the position of the hydroxyl, carboxyl, and methyl groups.

Regioselective Hydroxylation and Carboxylation Techniques

Achieving the correct placement of functional groups on the aromatic ring—a concept known as regioselectivity—is paramount. Specific techniques for introducing hydroxyl (hydroxylation) and carboxyl (carboxylation) groups at desired positions are critical.

Regioselective Hydroxylation: The introduction of two adjacent hydroxyl groups to form the catechol moiety of this compound requires precise control.

Dakin Oxidation: A well-established two-step method involves the ortho-formylation of a precursor phenol, followed by a Dakin oxidation. researchgate.netnih.gov In this sequence, a formyl group (-CHO) is first introduced adjacent to an existing hydroxyl group. This aldehyde is then oxidized, typically using hydrogen peroxide, to replace the formyl group with a second hydroxyl group, yielding a catechol structure. researchgate.net

Palladium-Catalyzed C-H Oxygenation: More modern methods offer direct and highly selective hydroxylation. One such technique is the palladium-catalyzed, silanol-directed C–H oxygenation of phenols. nih.gov This method allows for the efficient and site-selective conversion of phenols into catechols, including those with electron-deficient properties that are difficult to synthesize using other methods. nih.gov

Regioselective Carboxylation: The placement of the carboxylic acid group is equally important. While traditional chemical methods like the Kolbe–Schmitt reaction can be used, they often require harsh conditions of high pressure and temperature and may produce a mixture of products. nih.govnih.gov

Enzymatic Carboxylation: A highly attractive alternative is biocatalytic carboxylation, which uses enzymes to achieve near-perfect regioselectivity under mild conditions. nih.govnih.gov Specific enzymes, such as 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), can catalyze the ortho-carboxylation of phenolic compounds with high efficiency. nih.gov This method utilizes bicarbonate as the source of CO2 and has been successfully applied to a range of complex phenols. nih.govmendeley.com

Table 1: Enzyme Candidates for Regioselective Carboxylation of Phenols

| Enzyme Candidate | Abbreviation | Source Organism | Typical Substrates |

| 2,3-Dihydroxybenzoic acid decarboxylase | 2,3-DHBD_Ao | Aspergillus oryzae | Catechols, various phenolic compounds |

| 2,6-Dihydroxybenzoic acid decarboxylase | 2,6-DHBD_Rs | Rhizobium sp. | Resorcinols, various phenolic compounds |

| Salicylic (B10762653) acid decarboxylase | SAD_Tm | Trichosporon moniliiforme | Phenols, cinnamic acid esters |

This table is based on findings from studies on enzymatic carboxylation. nih.gov

Methylation Control in Aromatic Systems

The introduction of a methyl group at a specific position on the aromatic ring presents another synthetic challenge. The "magic methyl" effect in medicinal chemistry highlights how the addition of a single methyl group can profoundly alter a molecule's properties. rsc.org

Transition Metal-Catalyzed C-H Methylation: Directed C-H activation has emerged as a powerful tool for regioselective methylation. rsc.org In these reactions, a directing group temporarily coordinates to a metal catalyst (such as palladium, rhodium, or nickel) and directs the methylation to a specific C-H bond, typically in the ortho position. rsc.org For example, benzoic acids themselves can act as directing groups for ortho-C–H methylation under palladium catalysis. rsc.org

Enzymatic Methylation: Nature employs O-methyltransferase (OMT) enzymes to specifically methylate hydroxyl groups on aromatic scaffolds. acs.org While this is an O-methylation rather than a C-methylation, it can be a crucial step in a synthetic pathway. By protecting or modifying hydroxyl groups, their directing effects in subsequent reactions can be altered, providing another layer of synthetic control. acs.org

Derivatization from Simpler Benzoic Acid Analogues

An alternative to total synthesis is to start with simpler, commercially available benzoic acid analogues and modify them through established chemical reactions. This approach can be more direct and cost-effective. Potential starting materials include p-toluic acid (4-methylbenzoic acid) or various cresotic acids (hydroxymethylbenzoic acids). nih.govwikipedia.orgcaymanchem.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for modifying aromatic rings. wikipedia.org In this reaction, an electrophile replaces an atom, usually hydrogen, on the aromatic ring. The outcome of these reactions is heavily influenced by the substituents already present on the ring, which direct incoming electrophiles to specific positions. byjus.commasterorganicchemistry.com

For a precursor like 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), the existing groups dictate where new substituents will be added. The hydroxyl (-OH) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The carboxyl (-COOH) group is deactivating and a meta-director. The powerful activating and directing effect of the hydroxyl group would be the dominant influence. Therefore, introducing a second hydroxyl group via an electrophilic substitution reaction would be directed to the position ortho to the existing hydroxyl group (the 3-position), leading toward the desired product.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Para or Meta Director |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is another class of substitution reaction, but it operates under a different set of principles than SEAr. libretexts.org In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. youtube.com

This type of reaction has stringent requirements. Crucially, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro, -NO2) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com

Given that the target molecule, this compound, contains electron-donating hydroxyl groups, its aromatic ring is considered electron-rich. Therefore, it is deactivated towards nucleophilic attack, making the direct synthesis via an SNAr reaction on an unactivated precursor generally unfeasible. youtube.com However, an SNAr strategy could be envisioned for synthesizing a precursor. For example, one could start with a halogenated benzoic acid, introduce strong electron-withdrawing nitro groups to activate the ring, perform the nucleophilic substitution to introduce hydroxyl groups (or their precursors), and then remove the activating groups in a final step.

Table 3: Comparison of Requirements for Aromatic Substitution Reactions

| Feature | Electrophilic Aromatic Substitution (SEAr) | Nucleophilic Aromatic Substitution (SNAr) |

| Ring Requirement | Electron-rich (activated by electron-donating groups) | Electron-poor (activated by electron-withdrawing groups) |

| Attacking Species | Electrophile (e.g., Br+, NO2+) | Nucleophile (e.g., OH-, NH2-) |

| Group Replaced | Typically Hydrogen | A good leaving group (e.g., Cl, Br) |

| Key Intermediate | Positively charged carbocation (Arenium ion) | Negatively charged carbanion (Meisenheimer complex) |

Chemoenzymatic and Biocatalytic Synthesis Approaches

In the quest for more sustainable and efficient synthetic methods, chemoenzymatic and biocatalytic approaches have emerged as powerful alternatives to traditional chemical synthesis. These methods utilize the high selectivity and efficiency of enzymes and microorganisms to produce desired chemical compounds, often under mild reaction conditions.

Microbial Fermentation for Precursors

Microbial fermentation offers a promising route for the production of precursors to this compound from renewable feedstocks. For instance, engineered strains of Escherichia coli have been successfully employed to produce dihydroxybenzoic acids. One notable example is the microbial synthesis of (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid. nih.gov By overexpressing the genes entB and entC, which encode isochorismatase and isochorismate synthase, respectively, in an E. coli strain deficient in 2,3-dihydroxybenzoate synthase (entA), researchers were able to achieve the accumulation of (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid up to a concentration of 4.6 g/L in a fed-batch fermentation. nih.gov This intermediate can then be chemically converted to 2,3-dihydroxybenzoic acid.

While the direct microbial production of this compound has not been extensively reported, the synthesis of related precursors is well-established. For example, protocatechuic acid (3,4-dihydroxybenzoic acid) can be efficiently produced from glucose using engineered E. coli strains, with titers reaching up to 46.65 g/L. researchgate.net The metabolic pathways for the biosynthesis of aromatic amino acids, such as the shikimate pathway, provide a rich source of precursors that can potentially be channeled towards the synthesis of methylated dihydroxybenzoic acids through the introduction of appropriate methyltransferase and hydroxylase enzymes.

Enzyme-Mediated Transformations

Enzymes, with their remarkable specificity, can be employed to perform precise chemical transformations on aromatic substrates. The hydroxylation of aromatic compounds is a particularly valuable enzymatic reaction in the synthesis of polyphenolic compounds. wikipedia.org Dioxygenase enzymes, such as toluene (B28343) dioxygenase, are known to catalyze the dihydroxylation of aromatic rings. For example, toluene dioxygenase from Pseudomonas putida has been shown to convert toluene into (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene. acs.orgnih.gov This cis-diol can then be aromatized to form 3-methylcatechol, a potential precursor for this compound. Toluene oxygenase-mediated pathways have been identified for the aerobic biotransformation of toluene, leading to intermediates that could be further functionalized. researchgate.net

The direct enzymatic hydroxylation of 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) to this compound represents a highly attractive and atom-economical synthetic route. While specific enzymes catalyzing this exact transformation are not yet widely characterized in the literature, the broad substrate specificity of some dioxygenases and monooxygenases suggests that enzyme engineering and screening efforts could lead to the development of biocatalysts for this reaction. nih.gov

Table 2: Examples of Chemoenzymatic and Biocatalytic Approaches for the Synthesis of Dihydroxybenzoic Acid Derivatives

| Approach | Organism/Enzyme | Substrate | Product | Titer/Yield | Reference |

| Microbial Fermentation | Engineered Escherichia coli (entA-, overexpressing entB, entC) | Glucose | (S,S)-2,3-Dihydroxy-2,3-dihydrobenzoic acid | 4.6 g/L | nih.gov |

| Microbial Fermentation | Engineered Escherichia coli | Glucose | Protocatechuic acid | 46.65 g/L | researchgate.net |

| Enzyme-Mediated Transformation | Toluene dioxygenase from Pseudomonas putida | Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | - | acs.orgnih.gov |

Note: This table highlights relevant examples in the field. The direct biocatalytic synthesis of this compound is an area of ongoing research.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,3-Dihydroxy-5-methylbenzoic acid, both ¹H NMR and ¹³C NMR spectroscopy are employed to assign the specific chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons are observed. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, carboxyl, and methyl substituents on the benzene (B151609) ring. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can be concentration and solvent dependent. For the related compound, 2,3-dihydroxybenzoic acid, in a DMSO-d₆

Biological Activities and Pharmacological Potential of 2,3 Dihydroxy 5 Methylbenzoic Acid

Antioxidant Mechanisms and Cellular Protection

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. 2,3-Dihydroxy-5-methylbenzoic acid, as a derivative of dihydroxybenzoic acid, is expected to possess significant antioxidant properties. These properties are primarily attributed to the presence of hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms or electrons to neutralize free radicals.

Free Radical Scavenging Assays

Common in vitro methods to evaluate the free radical scavenging ability of a compound include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. nih.gov These assays measure the ability of an antioxidant to reduce a stable colored radical, resulting in a color change that can be quantified spectrophotometrically. nih.gove3s-conferences.org

While specific data on the DPPH and ABTS radical scavenging activity of this compound is not extensively detailed in the currently available literature, studies on related dihydroxybenzoic acid (DHB) isomers have demonstrated strong antioxidant potential. nih.govresearchgate.net For instance, 2,3-dihydroxybenzoic acid (2,3-DHB), the parent compound, has been shown to be a potent antioxidant. researchgate.net The position and number of hydroxyl groups on the benzoic acid structure significantly influence the antioxidant activity. nih.gov Generally, the presence of ortho-dihydroxy groups enhances the radical scavenging capacity. nih.gov It is therefore anticipated that this compound would exhibit considerable free radical scavenging activity, though further studies are required to quantify its specific efficacy in DPPH and ABTS assays.

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.govmdpi.com When produced in excess, ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.govnih.gov Antioxidants can modulate ROS levels, thereby protecting cells from oxidative damage. nih.gov

In Vitro Cellular Oxidative Stress Models

To evaluate the protective effects of compounds against oxidative damage in a biological context, various in vitro cellular models are employed. frontiersin.org These models typically involve exposing cultured cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, to induce oxidative stress. jmb.or.kr The ability of a test compound to mitigate the resulting cellular damage, such as reduced cell viability, DNA damage, or lipid peroxidation, is then assessed.

While there is a lack of specific studies utilizing this compound in such models, the known antioxidant properties of its parent compound, 2,3-dihydroxybenzoic acid, suggest its potential for cellular protection. researchgate.net Future research could involve treating cell lines, such as human keratinocytes or fibroblasts, with an oxidant and co-treating with this compound to determine its capacity to preserve cell health under oxidative stress conditions.

Antimicrobial Efficacy and Antifungal Spectrum

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.

Inhibition of Bacterial Growth (e.g., MIC Studies against Resistant Strains)

Minimum Inhibitory Concentration (MIC) studies are a standard method to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. researchgate.net 2,3-dihydroxybenzoic acid, isolated from Flacourtia inermis fruit, has demonstrated effective antibacterial activity against multidrug-resistant bacterial strains, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov

Although specific MIC values for this compound are not widely reported, data for related compounds provide insight into its potential efficacy. For instance, various hydroxybenzoic acids have shown MIC values between 2 and 6 mg/mL against several bacterial strains. researchgate.net The activity of these compounds is influenced by their chemical structure.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Hydroxybenzoic Acids against Various Bacteria

This table presents data for related compounds to infer the potential activity of this compound.

| Compound | Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | E. coli | 2 | researchgate.net |

| 3,4-Dihydroxybenzoic acid | E. coli | 2 | researchgate.net |

| 2,4-Dihydroxybenzoic acid | P. aeruginosa | 2 | researchgate.net |

| 3,4-Dihydroxybenzoic acid | P. aeruginosa | 2 | researchgate.net |

| 2,4-Dihydroxybenzoic acid | S. aureus | 2 | researchgate.net |

| 3,4-Dihydroxybenzoic acid | S. aureus | 2 | researchgate.net |

| 2,4-Dihydroxybenzoic acid | B. subtilis | 2 | researchgate.net |

| 3,4-Dihydroxybenzoic acid | B. subtilis | 2 | researchgate.net |

| 2,4-Dihydroxybenzoic acid | S. enteritidis | 2 | researchgate.net |

Given that 2,3-dihydroxybenzoic acid is active against resistant strains, it is plausible that the 5-methyl derivative also possesses antibacterial properties that should be evaluated, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity against Pathogenic Yeasts and Fungi

In addition to bacteria, pathogenic fungi pose a significant threat to human health. A number of dihydroxybenzoic acid derivatives have been shown to possess antifungal activity. For example, methyl 2,3-dihydroxybenzoate has been found to inhibit the growth of several plant pathogenic fungi. The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at a concentration of 50 μg/mL.

Studies on various dihydroxybenzoic acids have also demonstrated activity against human pathogenic yeasts like Candida albicans. researchgate.net The antifungal efficacy is dependent on the specific chemical structure of the compound.

Table 2: Antifungal Activity of a Related Dihydroxybenzoic Acid Derivative

This table presents data for a related compound to infer the potential activity of this compound.

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32 | |

| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | 32 | |

| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f.sp lycopersici | 64 | |

| 2,4-Dihydroxybenzoic acid | Candida albicans | 2000 | researchgate.net |

The broad antifungal spectrum of related compounds suggests that this compound could be a candidate for further investigation as an antifungal agent against a range of pathogenic yeasts and fungi.

Membrane Integrity and Biofilm Inhibition Studies

No information available.

Anti-inflammatory Effects and Immunomodulation

Pro-inflammatory Mediator Inhibition (e.g., Cytokine Expression)

No information available.

Enzyme Inhibition in Inflammatory Pathways (e.g., COX, LOX)

No information available.

In Vitro and Ex Vivo Inflammatory Models

No information available.

Anticancer and Cytotoxic Investigations

Cell Proliferation Inhibition and Apoptosis Induction in Cancer Cell Lines

No information available.

Cell Cycle Arrest Mechanisms

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often disrupted, leading to uncontrolled cell proliferation. A key strategy in cancer therapy is to induce cell cycle arrest, thereby halting the growth of tumors. This can be achieved through various mechanisms, such as the activation of tumor suppressor proteins like p53, which can in turn upregulate CDK inhibitors like p21 to block progression through the G1/S or G2/M phases of the cell cycle. nih.govsigmaaldrich.com The induction of apoptosis, or programmed cell death, is another critical mechanism by which cytotoxic agents eliminate cancer cells, often following cell cycle arrest. nih.gov

Currently, there is a lack of scientific literature detailing the specific effects of this compound on cell cycle progression and its potential to induce arrest in cancer cell lines. Further research is required to determine if this compound interacts with key cell cycle regulators or triggers apoptotic pathways.

Enzyme Inhibition and Modulation Studies

The ability of small molecules to inhibit or modulate the activity of specific enzymes is a foundational principle of pharmacology. The following sections explore the potential of this compound to interact with several key enzymes implicated in various physiological and pathological processes.

Alpha-Glucosidase Inhibition Kinetics

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov This makes alpha-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes. nih.gov The efficacy of such inhibitors is often characterized by their half-maximal inhibitory concentration (IC50) and their kinetic mode of inhibition (e.g., competitive, non-competitive, or mixed).

There is currently no direct research available on the alpha-glucosidase inhibitory activity of this compound. However, a structurally related marine bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, has been identified as a potent competitive inhibitor of α-glucosidase with an IC50 value of 0.098 μM. nih.gov This finding suggests that the dihydroxybenzyl moiety may be a key pharmacophore for α-glucosidase inhibition, warranting future investigation into the potential of this compound in this context.

Illustrative Data Table: Alpha-Glucosidase Inhibition

| Compound | IC50 (µM) | Inhibition Type |

| This compound | Data not available | Data not available |

| Acarbose (Reference) | ~750 | Competitive |

| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | 0.098 | Competitive |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Carbonic Anhydrase Isozyme Modulation

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov CAs are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. mdpi.com Different CA isozymes are expressed in various tissues, and their dysregulation has been implicated in several diseases, such as glaucoma, epilepsy, and cancer. nih.gov The development of isozyme-selective CA inhibitors is an active area of research.

The modulatory effects of this compound on carbonic anhydrase isozymes have not been reported in the scientific literature.

Illustrative Data Table: Carbonic Anhydrase Inhibition

| Isozyme | This compound Ki (nM) | Acetazolamide (Reference) Ki (nM) |

| hCA I | Data not available | 250 |

| hCA II | Data not available | 12 |

| hCA IX | Data not available | 25 |

| hCA XII | Data not available | 5.7 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

PARP-1 and Other DNA Repair Enzyme Interactions

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway. biorxiv.org Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair factors to the site of damage. biorxiv.orgnih.gov Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

There are no published studies on the interaction of this compound with PARP-1 or other DNA repair enzymes.

Illustrative Data Table: PARP-1 Inhibition

| Compound | IC50 (nM) |

| This compound | Data not available |

| Olaparib (Reference) | ~5 |

| Rucaparib (Reference) | ~1.8 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Alkaline Phosphatase Inhibition Profiling

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at alkaline pH. mdpi.com They are widely distributed throughout the body and exist as several isozymes, including intestinal, placental, and tissue-nonspecific ALP (found in liver, bone, and kidney). mdpi.com Elevated levels of specific ALP isozymes can be indicative of certain diseases, such as liver and bone disorders. Therefore, inhibitors of ALP have potential diagnostic and therapeutic applications.

The inhibitory profile of this compound against alkaline phosphatase isozymes has not been characterized in the existing scientific literature.

Illustrative Data Table: Alkaline Phosphatase Inhibition

| Isozyme | This compound IC50 (µM) | Levamisole (Reference) IC50 (µM) |

| Intestinal ALP | Data not available | ~500 |

| Placental ALP | Data not available | ~10 |

| Tissue-Nonspecific ALP | Data not available | ~250 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Other Investigated Biological Activities

Beyond its more extensively studied properties, this compound has been explored for other specific biological activities, primarily centering on its potential to counteract neurodegenerative processes and its inherent ability to bind iron.

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques is a central pathological hallmark of Alzheimer's disease. nih.gov Consequently, the identification of small molecules that can inhibit this aggregation process is a significant area of therapeutic research. While direct studies on the anti-amyloidogenic potential of this compound are not extensively documented, research on related phenolic compounds provides valuable insights.

A study investigating a range of polyphenolic compounds for their anti-amyloidogenic activity against Aβ42 revealed that the position of hydroxyl groups on the aromatic ring is a critical determinant of their inhibitory capacity. mdpi.comru.nl In this study, various dihydroxybenzoic acid (DHBA) isomers were examined. Notably, 2,5-DHBA and 3,4-DHBA were found to be active in preventing the formation of oligomers and fibrils. mdpi.com Specifically, 2,5-DHBA demonstrated a lasting inhibitory effect on aggregation after 24 hours of incubation. mdpi.com Transmission electron microscopy revealed that in the presence of 2,5-DHBA, the morphology of Aβ aggregates was altered, showing micelle-like structures and protofibrils, but with fewer mature fibrils compared to the control. mdpi.com

These findings suggest that the catechol-like structure, a key feature of this compound, is important for this activity. The ortho- and para-isomers of dihydroxybenzoic acid have been shown to effectively reduce amyloid fibrillization, a property attributed to their potential to be oxidized to the corresponding quinones. researchgate.net In contrast, the meta-isomers were found to be largely inactive. researchgate.net This highlights the importance of the specific arrangement of the hydroxyl groups for anti-amyloidogenic effects. Although direct experimental data for this compound is lacking, the activity of its isomers suggests that it could possess similar potential to modulate Aβ aggregation. The presence of the methyl group at the 5-position may further influence its activity, potentially by altering its electronic properties or steric interactions with the Aβ peptide.

Table 1: Investigated Anti-amyloidogenic Activity of Related Dihydroxybenzoic Acid Isomers

| Compound | Observation | Reference |

| 2,5-Dihydroxybenzoic acid | Showed lasting inhibition of Aβ42 aggregation after 24h. | mdpi.com |

| 3,4-Dihydroxybenzoic acid | Initially reduced ThT fluorescence, but the effect was transient. | mdpi.com |

| Ortho- and Para-dihydroxy isomers | Effectively reduced amyloid fibrillization. | researchgate.net |

| Meta-dihydroxy isomers | Devoid of significant inhibitory activity. | researchgate.net |

Iron is an essential element for most forms of life, but its dysregulation can lead to oxidative stress and cellular damage, implicating it in various diseases. Iron chelators are molecules that can bind to iron, and they are of significant interest for therapeutic applications, including the treatment of iron overload disorders. nih.gov

2,3-Dihydroxybenzoic acid is a well-established iron-chelating molecule and a fundamental building block of many catecholate-type siderophores. frontiersin.orgnih.gov Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. nih.gov The catechol group of 2,3-dihydroxybenzoic acid is particularly effective at binding to Fe(III).

The biosynthesis of several bacterial siderophores, such as anguibactin (B25445) and those produced by Rhizobium trifolii, utilizes 2,3-dihydroxybenzoic acid as a precursor. nih.gov For instance, an iron-binding compound isolated from Rhizobium trifolii was found to contain 2,3-dihydroxybenzoic acid and threonine. nih.gov The synthesis of this siderophore was observed to be repressed by the presence of ferric chloride, a common regulatory mechanism for siderophore production. nih.gov

The established role of 2,3-dihydroxybenzoic acid as a siderophore component has led to its investigation in the design of siderophore analogues. This "Trojan Horse" strategy involves attaching an antimicrobial agent to a siderophore or its analogue. The bacterium then actively transports the conjugate into the cell via its siderophore uptake system, delivering the antibiotic to its target. The synthesis of new siderophore analogue-ciprofloxacin conjugates has been described, utilizing a mono-catechol moiety as the iron-binding part. nih.gov This demonstrates the utility of substituted catechols in the development of novel antibacterial agents.

Table 2: Role of 2,3-Dihydroxybenzoic Acid in Siderophores

| Siderophore/System | Organism/Context | Finding | Reference |

| Anguibactin precursor | Vibrio anguillarum | Chromosomally-mediated 2,3-DHBA is a precursor for this plasmid-mediated siderophore. | |

| Catecholate siderophore | Rhizobium trifolii | An iron-binding compound containing 2,3-DHBA and threonine was isolated. | nih.gov |

| Siderophore analogue conjugates | Drug Development | Mono-catechol moieties are used to synthesize siderophore-antibiotic conjugates. | nih.gov |

| Iron chelation therapy | Human Medicine | 2,3-Dihydroxybenzoic acid has been evaluated as an orally effective iron-chelating drug. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Influence of Hydroxyl Group Positioning on Bioactivity

The number and relative positions of hydroxyl (-OH) groups on the benzoic acid scaffold are primary determinants of its biological activity, particularly its antioxidant potential. nih.govresearchgate.netresearchgate.net The arrangement of these electron-donating groups significantly influences the molecule's ability to scavenge free radicals and chelate metal ions. nih.gov

Studies on various dihydroxybenzoic acid (DHBA) isomers have revealed that the antioxidant and antiradical efficacy is highly dependent on the hydroxyl group positioning. nih.gov For instance, the ability to scavenge the DPPH• radical is strongest for polyphenols with hydroxyl groups in the ortho or para positions relative to each other. nih.gov In contrast, DHBAs with hydroxyl groups in a meta arrangement, such as 2,4-DHB, 2,6-DHB, and 3,5-DHB, exhibit considerably lower antioxidant potential. nih.gov The reactivity of dihydroxybenzoic acids has been shown to follow the order: 3,4-DHBA > 2,4-DHBA > 3,5-DHBA. researchgate.net

The oxidation potentials of dihydroxybenzenes are also dictated by the location of the hydroxyl groups, with the sequence being para < ortho < meta. bohrium.com In the context of 2,3-dihydroxy-5-methylbenzoic acid, the ortho-positioned hydroxyl groups are crucial for its activity. For example, 2,3-dihydroxybenzoic acid has demonstrated anti-inflammatory properties by acting as an antioxidant and iron chelator. nih.gov The specific positioning of hydroxyl groups can also influence binding to biological targets, as seen in the interaction of hydroxyflavones with polyriboadenylic acid, where the position of the -OH group was a key factor. nih.gov

Table 1: Influence of Hydroxyl Group Position on the Antioxidant Activity of Dihydroxybenzoic Acid (DHBA) Isomers

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity |

| 2,3-DHBA | ortho | High |

| 2,5-DHBA | para | High |

| 3,4-DHBA | ortho | High |

| 2,4-DHBA | meta | Low |

| 2,6-DHBA | meta | Low |

| 3,5-DHBA | meta | Low |

This table provides a generalized comparison based on published findings. nih.gov

Role of Methyl Substitution on Pharmacological Profiles

The introduction of a methyl (-CH3) group, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly alter a molecule's pharmacological profile. nih.gov This small, lipophilic group can influence pharmacodynamic and pharmacokinetic properties through various mechanisms, including enhancing hydrophobic interactions, modulating solubility, and controlling the conformation of the molecule. nih.gov

Impact of Carboxylic Acid Moiety on Receptor Binding

The carboxylic acid (-COOH) group is a common feature in many therapeutic agents and is often a critical component of the pharmacophore. nih.gov This functional group is acidic and can form strong hydrogen bonds, which are crucial for binding to biological targets. researchgate.netnih.gov In this compound, the carboxylate anion can interact with positively charged residues or participate in a network of hydrogen bonds within a receptor's active site.

However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited passive diffusion across biological membranes. nih.govnih.gov To overcome these drawbacks while preserving the essential binding interactions, medicinal chemists often employ bioisosteric replacement. nih.govresearchgate.net Bioisosteres are functional groups that possess similar physical and chemical properties to the original moiety and can elicit a similar biological response.

For carboxylic acids, common bioisosteres include tetrazoles, acyl sulfonamides, and highly fluorinated alcohols like 2,2,2-trifluoroethan-1-ol. nih.govresearchgate.net For example, replacing a carboxylic acid with a 2,2,2-trifluoroethan-1-ol or a trifluoromethylketone moiety has been shown to retain excellent receptor binding affinity while improving pharmacokinetic properties such as oral bioavailability and brain penetration. nih.gov The choice of a suitable bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Derivatization Strategies for Enhanced Potency and Selectivity

To improve the therapeutic potential of this compound, various derivatization strategies can be employed. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties by altering the parent molecule's structure.

Converting the carboxylic acid moiety into an ester or an amide is a common derivatization strategy. Esterification can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Amide derivatives can introduce additional hydrogen bonding capabilities and can be more resistant to metabolic degradation than esters.

For example, a series of dihydroxybenzoic acid derivatives were synthesized, including compounds where the carboxylic acid was converted to an amide linked to a cyclohexane-1-carboxylic acid. google.com Specifically, compounds like 4-[N-(2',3'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid were created. google.com Such modifications can significantly alter the compound's interaction with its biological target. The conversion of a carboxylic acid to an amide can also lead to improved potency and pharmacological properties. researchgate.net

Table 2: Examples of Ester and Amide Derivatives of Dihydroxybenzoic Acids

| Parent Compound | Derivative Type | Example Structure/Name | Potential Advantage |

| Dihydroxybenzoic acid | Amide | 4-[N-(Dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid google.com | Altered receptor binding, improved stability |

| 3,5-Dihydroxybenzoic acid | Ester | Methyl 3,5-dihydroxybenzoate (B8624769) nih.gov | Increased lipophilicity |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring is a widely used strategy in medicinal chemistry to modulate a compound's biological activity. mdpi.comrsc.org Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability.

For instance, the replacement of a nitro group with a halogen substituent in some bioactive molecules has been shown to alter their antiproliferative potential. mdpi.com In other cases, the presence of a fluorine atom has been associated with higher toxicity. mdpi.com The introduction of halogens can provide optimal lipophilicity for activity. mdpi.com Studies have shown that increasing the number of chlorine atoms in certain quinone imine derivatives leads to higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com The specific effect of halogenation is highly dependent on the position of substitution and the nature of the biological target.

Table 3: Effect of Halogenation on Biological Activity in Related Compound Series

| Compound Series | Halogen Substitution | Observed Effect on Bioactivity | Reference |

| Resveratrol Derivatives | Introduction of Chlorine and Trifluoromethyl groups | Increased antioxidant activity | mdpi.com |

| Quinone Imines | Increased number of Chlorine atoms | Increased insecticidal and fungicidal activity | biointerfaceresearch.com |

| Cobalt Bis(dicarbollide) | Iodine substitution | Most selective antibacterial outcome | rsc.org |

Creating ether or phenoxy derivatives of the hydroxyl groups is another strategy to modify the properties of this compound. These linkages can alter the molecule's conformation, lipophilicity, and hydrogen-bonding capacity.

For example, the metabolism of 3-phenoxybenzoic acid involves cleavage of the diphenyl ether to produce 3-hydroxybenzoic acid, indicating that such linkages can be metabolically labile. nih.gov In drug design, phenoxy groups are often incorporated to explore interactions with specific receptor pockets. For instance, in a series of antiplasmodial compounds, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy analogue. mdpi.com The synthesis of compounds like methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate demonstrates the chemical feasibility of creating such ether linkages. drugbank.com

Computational Chemistry and Molecular Modeling in 2,3 Dihydroxy 5 Methylbenzoic Acid Research

Molecular Docking Simulations for Target Identification and Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and understanding the intricacies of its binding interactions.

In the context of 2,3-Dihydroxy-5-methylbenzoic acid and related compounds, molecular docking simulations are employed to screen potential protein targets and elucidate the binding modes. For instance, studies on various benzoic acid derivatives have demonstrated their potential as inhibitors for a range of enzymes. nih.govbenthamdirect.comresearchgate.netingentaconnect.comnih.gov The process involves creating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. The simulation then calculates the binding energy, which indicates the affinity of the compound for the target. A lower binding energy generally suggests a more stable complex. nih.gov

A virtual screening of benzoic acid derivatives against the Trypanosoma cruzi trans-sialidase enzyme identified several potential inhibitors with promising binding energies. nih.govbenthamdirect.comresearchgate.netingentaconnect.com Similarly, docking studies on benzoic acid derivatives as sirtuin inhibitors have shown a correlation between calculated binding energy and inhibitory activity. nih.gov For this compound, the hydroxyl and carboxyl groups are key features that can form hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site, a critical aspect for its potential inhibitory action. nih.govresearchgate.net

| Target Class | Potential Interaction Sites | Significance in Drug Discovery |

| Enzymes (e.g., Kinases, Proteases) | Active site, allosteric sites | Inhibition of enzyme activity can modulate disease pathways. |

| Receptors (e.g., GPCRs) | Orthosteric binding pocket, allosteric sites | Modulation of receptor signaling. |

| Nucleic Acids | Major/minor grooves, intercalation sites | Interference with DNA replication or transcription. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations can determine a range of electronic descriptors. researchgate.netresearchgate.netnih.govnih.gov These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Atomic Charges: These calculations provide the charge distribution on each atom, which can influence how the molecule interacts with its environment.

Studies on similar phenolic and benzoic acid derivatives have utilized DFT to understand their antioxidant activity and reaction mechanisms. scielo.org.za The calculated thermodynamic parameters, such as bond dissociation energies, help in predicting the radical scavenging potential of these compounds. scielo.org.za

| Electronic Property | Information Provided | Relevance to this compound |

| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability | Predicts its susceptibility to chemical reactions. nih.gov |

| Molecular Electrostatic Potential | Charge distribution, reactive sites | Identifies regions for hydrogen bonding and other non-covalent interactions. researchgate.net |

| Bond Dissociation Energy | Ease of hydrogen atom donation | Relates to its potential antioxidant activity. |

| Dipole Moment | Molecular polarity | Influences solubility and interactions with biological macromolecules. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time. This is crucial for understanding how a molecule like this compound behaves in a biological environment.

MD simulations can be used to:

Analyze Conformational Flexibility: By simulating the molecule's movement, researchers can identify its most stable conformations and the energy barriers between them.

Study Ligand-Receptor Interactions: When docked into a protein, MD simulations can assess the stability of the complex and the dynamics of the binding interactions. This can reveal how the ligand and protein adapt to each other. nih.gov

Investigate Solvation Effects: MD simulations can model the interactions of this compound with solvent molecules, providing insights into its solubility and behavior in aqueous environments.

For phenolic compounds, MD simulations have been used to study their interactions with proteins and to assess the stability of the resulting complexes. nih.govnih.gov These simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing measures of the system's stability and flexibility over the simulation time. nih.govmdpi.commdpi.com

| Simulation Parameter | Insight Gained | Application in Research |

| Root-Mean-Square Deviation (RMSD) | Stability of the molecular system over time. | Assessing the stability of a protein-ligand complex. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of a molecule. | Identifying flexible loops in a protein or mobile groups in a ligand. nih.gov |

| Radial Distribution Function (RDF) | Probability of finding a particle at a certain distance from another. | Understanding solvation shells and specific intermolecular interactions. |

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It plays a vital role in modern drug discovery, particularly in virtual screening and lead optimization. nih.govresearchgate.net

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govbenthamdirect.comresearchgate.netingentaconnect.com For this compound, cheminformatics tools can be used to search for structurally similar compounds with known biological activities, a process known as similarity searching.

Lead Optimization: Once a "hit" compound is identified, cheminformatics techniques are used to guide its modification to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This can involve creating quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity.

The "Rule of Five," a set of guidelines to evaluate the drug-likeness of a chemical compound, is a classic example of a cheminformatics filter used in virtual screening to predict oral bioavailability.

| Cheminformatics Technique | Description | Application to this compound Research |

| Virtual Screening | Computational filtering of large compound libraries. | Identifying potential biological targets and novel analogs. nih.govbenthamdirect.comresearchgate.netingentaconnect.com |

| QSAR Modeling | Correlating chemical structure with biological activity. | Guiding the design of more potent derivatives. |

| Pharmacophore Modeling | Identifying the essential 3D features for biological activity. | Designing new molecules with similar activity profiles. |

| Similarity Searching | Finding compounds with similar structures to a query molecule. | Discovering analogs with known biological data. |

ADME/Tox Prediction Studies

ADME/Tox prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential safety issues. nih.govscienceopen.com

For this compound, various web-based tools and software can predict key ADME/Tox parameters:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted.

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed. nih.gov

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). scienceopen.com

Studies on phenolic compounds and other small molecules have demonstrated the utility of these predictive models in prioritizing candidates for further experimental testing. nih.govnih.gov

| ADME/Tox Parameter | Predicted Property | Importance in Drug Development |

| A bsorption | Oral bioavailability, intestinal absorption | Determines how well the compound is absorbed into the bloodstream. nih.gov |

| D istribution | Plasma protein binding, blood-brain barrier permeability | Affects where the compound goes in the body and its availability at the target site. |

| M etabolism | Cytochrome P450 inhibition/substrate potential | Influences the compound's half-life and potential for drug-drug interactions. nih.gov |

| E xcretion | Route and rate of elimination from the body | Determines the duration of action and potential for accumulation. |

| Tox icity | Mutagenicity, carcinogenicity, hepatotoxicity | Early identification of potential safety concerns. scienceopen.com |

Preclinical and Translational Research of 2,3 Dihydroxy 5 Methylbenzoic Acid and Its Derivatives

In Vivo Efficacy Studies in Disease Models

In vivo studies are critical for understanding how a compound behaves in a living organism, providing insights into its therapeutic potential across various disease contexts. For 2,3-Dihydroxy-5-methylbenzoic acid and its derivatives, these studies have primarily focused on their antioxidant, anti-inflammatory, and antimicrobial properties.

Animal Models of Oxidative Stress and Inflammation

While direct in vivo studies on this compound in models of oxidative stress and inflammation are limited, research on closely related dihydroxybenzoic acid derivatives provides valuable insights. For instance, 2,3-dihydroxybenzoic acid (2,3-DHB), a structural analog, has been shown to mitigate lung injury in rats. In a study where lung injury was induced, intravenous administration of 2,3-DHB demonstrated a dose-dependent reduction in the permeability index, a marker of lung damage. This protective effect suggests a potent anti-inflammatory or antioxidant activity in a live animal model.

Furthermore, derivatives of salicylic (B10762653) acid, which shares a core structure with the compound of interest, have been investigated for their anti-inflammatory effects. A study on 5-acetamido-2-hydroxy benzoic acid derivatives, for example, has reported analgesic and anti-inflammatory properties in vivo. mdpi.com These findings, although not on the specific molecule of this compound, point towards a class effect of these phenolic compounds in modulating inflammatory pathways. The anti-inflammatory properties of 2,3-DHB are thought to be linked to its capabilities as both an antioxidant and an iron chelator. nih.gov

Table 1: In Vivo Efficacy of Dihydroxybenzoic Acid Derivatives in Inflammation Models

| Compound | Animal Model | Disease Model | Key Findings | Reference |

| 2,3-Dihydroxybenzoic acid | Rat | Cobra venom factor-induced lung injury | Dose-dependent reduction in lung permeability index | |

| 5-Acetamido-2-hydroxy benzoic acid derivative | Not specified | Not specified | Demonstrated analgesic and anti-inflammatory activities | mdpi.com |

Xenograft Models for Anticancer Potential

To date, there is a notable absence of published in vivo studies utilizing xenograft models to specifically evaluate the anticancer potential of this compound or its direct derivatives. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system. While in vitro studies may suggest potential anticancer activities for this class of compounds, the lack of in vivo xenograft data for this compound means its efficacy in a complex tumor microenvironment remains uncharacterized.

Infection Models for Antimicrobial Assessment

The antimicrobial properties of dihydroxybenzoic acid derivatives have been explored in various models. Research on 2,3-dihydroxybenzoic acid (2,3-DHB) has demonstrated its potential as an antimicrobial agent. In one study, 2,3-DHB isolated from the fruit of Flacourtia inermis was effective against several multidrug-resistant bacterial strains, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net Another study highlighted that nanofiber wound dressings containing 2,3-DHB could inhibit the formation of biofilms by Pseudomonas aeruginosa, a significant pathogen in chronic wound infections. nih.gov

Furthermore, a derivative, 2,3,6-trihydroxy benzoic acid, has been assessed for its in vivo anti-plasmodial activity against rodent malaria. In both suppressive and curative tests, this compound showed significant efficacy, with 50% suppressive and effective doses of 44.9 and 42.2 mg/kg, respectively. researchgate.net These findings underscore the potential of this class of compounds in combating infectious diseases.

Table 2: Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives

| Compound | Model | Pathogen(s) | Key Findings | Reference |

| 2,3-Dihydroxybenzoic acid | In vitro | Multidrug-resistant bacteria | Effective antibacterial agent against tested strains | researchgate.net |

| 2,3-Dihydroxybenzoic acid | In vitro (Nanofiber dressing) | Pseudomonas aeruginosa | Inhibited biofilm formation | nih.gov |

| 2,3,6-Trihydroxy benzoic acid | In vivo (Rodent model) | Rodent malaria | Showed significant suppressive and curative effects | researchgate.net |

Pharmacodynamic and Pharmacokinetic Profiling

The study of pharmacodynamics (what a drug does to the body) and pharmacokinetics (what the body does to a drug) is essential for understanding a compound's therapeutic window and dosing regimen. nih.gov For this compound specifically, there is limited publicly available data on its in vivo pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Information available for the related compound, 2,3-dihydroxybenzoic acid, indicates that much of its pharmacokinetic profile is not yet fully characterized. drugbank.com The lack of comprehensive in vivo ADME data for this compound highlights a critical gap in its preclinical development, as this information is vital for predicting its behavior in humans.

Patient-Derived Organoid Models in Drug Discovery

Patient-derived organoids (PDOs) have emerged as a powerful tool in translational oncology and drug discovery. nih.govresearchgate.net These three-dimensional cell cultures, grown from a patient's own tumor tissue, can recapitulate the genetic and phenotypic characteristics of the original tumor, offering a more predictive model for drug screening than traditional two-dimensional cell lines. nih.govresearchgate.net

While the application of PDOs is a promising avenue for personalized medicine, there are currently no specific published studies that have utilized patient-derived organoid models to investigate the efficacy of this compound or its derivatives. The use of PDOs could be instrumental in identifying patient populations that are most likely to respond to this class of compounds and in elucidating their mechanisms of action in a more clinically relevant context. sciencedaily.com

Biosafety and In Vivo Biological Response Assessments

Assessing the safety profile of a new compound is a non-negotiable aspect of preclinical research. For dihydroxybenzoic acid derivatives, some in vivo biosafety data is available. A study in rats demonstrated that intravenous administration of 2,3-dihydroxybenzoic acid was not only effective in reducing acute lung injury but was also safely administered at the tested doses.

In a different in vivo model, the toxicity of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid was evaluated using zebrafish embryos. The results indicated that some of these derivatives were essentially non-toxic to the embryos and larvae, suggesting a favorable preliminary safety profile for this structural class. mdpi.com These studies, while not on this compound itself, provide an initial indication of the potential biosafety of this family of compounds. However, comprehensive toxicology studies would be required to fully establish a safety profile for clinical consideration.

Table 3: In Vivo Biosafety Data for Dihydroxybenzoic Acid Derivatives

| Compound | Animal Model | Assessment | Key Findings | Reference |

| 2,3-Dihydroxybenzoic acid | Rat | Acute lung injury model | Safely administered intravenously with protective effects | |

| Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid | Zebrafish embryo | Acute toxicity test | Some derivatives were found to be non-toxic | mdpi.com |

Collaborative Research and Future Perspectives for 2,3 Dihydroxy 5 Methylbenzoic Acid

Synergistic Effects with Established Therapies

The concept of combination therapy, where multiple therapeutic agents are used to achieve a synergistic effect, is a cornerstone of modern medicine. For 2,3-Dihydroxy-5-methylbenzoic acid, this represents a significant area of future investigation. Although direct studies on this specific compound are nascent, research on analogous polyphenolic compounds provides a strong rationale for exploring its synergistic potential.

Polyphenols have demonstrated the ability to enhance the efficacy of conventional treatments like chemotherapy, immunotherapy, and radiotherapy. mdpi.com The mechanisms behind these synergistic effects often involve complementary modes of action, such as the antioxidant properties of polyphenols mitigating the side effects of cytotoxic drugs or their anti-inflammatory effects creating a more favorable tumor microenvironment for immunotherapy.

Future research should focus on systematically screening combinations of this compound with a range of established drugs. For instance, its antioxidant and iron-chelating properties could be leveraged to protect against cardiotoxicity induced by certain chemotherapeutic agents. nih.gov Moreover, studies on other dihydroxybenzoic acid derivatives have revealed their potential as dual-target ligands, for example, in the context of Alzheimer's disease, where they can act as both antioxidants and cholinesterase inhibitors. frontiersin.org This dual-functionality could be a key aspect of the synergistic potential of this compound.

Table 1: Potential Synergistic Combinations and Research Focus

| Established Therapy | Potential Synergistic Goal with this compound | Research Focus |

| Chemotherapy | Reduction of drug-induced toxicity, enhancement of cancer cell killing | In vitro and in vivo studies to assess the impact on therapeutic index |

| Immunotherapy | Modulation of the tumor microenvironment, enhancement of immune response | Investigations into the immunomodulatory effects of the compound |

| Radiotherapy | Radiosensitization of tumor cells, protection of healthy tissues | Studies on the timing and sequencing of combination treatment |

| Cardiovascular Drugs | Complementary mechanisms for blood pressure control or lipid management | Exploration of effects on endothelial function and oxidative stress |

Development of Novel Delivery Systems

A significant hurdle in the clinical translation of many promising phenolic compounds is their suboptimal pharmacokinetic profile, including poor solubility, low stability, and limited bioavailability. mdpi.comnih.gov Novel drug delivery systems offer a promising solution to overcome these challenges. The encapsulation of polyphenols in nano-based carriers such as liposomes, micelles, and nanogels has been shown to enhance their therapeutic efficacy. mdpi.comnih.govresearchgate.netbohrium.comencyclopedia.pub

For this compound, the development of such advanced delivery systems will be crucial. These systems can protect the compound from degradation in the gastrointestinal tract, improve its absorption, and enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic concentration at the site of action while minimizing potential systemic side effects. nih.gov

Future research in this area should involve the formulation and characterization of this compound-loaded nanoparticles. Key parameters to investigate include encapsulation efficiency, particle size and stability, and in vitro release kinetics. Subsequent in vivo studies will be necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of these novel formulations compared to the free compound.

Table 2: Overview of Potential Novel Delivery Systems

| Delivery System | Potential Advantages for this compound | Key Research Areas |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs | Formulation optimization, stability studies, targeted ligand conjugation |

| Micelles | Enhance solubility of poorly water-soluble compounds | Critical micelle concentration determination, drug loading capacity |

| Nanogels | High water content, biocompatible, stimuli-responsive release | Synthesis and characterization, investigation of release mechanisms |

| Polymer Nanoparticles | Controlled release, surface functionalization for targeting | Polymer selection, particle engineering, in vivo biodistribution |

Exploration of New Therapeutic Indications

While the use of this compound has been noted as a precursor in the synthesis of compounds for cardiovascular applications, its intrinsic therapeutic potential remains largely untapped. google.com The chemical structure of this compound, a substituted dihydroxybenzoic acid, suggests a range of pharmacological activities that warrant further investigation.

Studies on other dihydroxybenzoic acid derivatives have shown promise in several therapeutic areas. For instance, a series of substituted dihydroxybenzoic acids have been examined for their anti-inflammatory activity. oup.com The antioxidant and iron-chelating properties of 2,3-dihydroxybenzoic acid are particularly relevant in this context, as they can mitigate oxidative stress, a key driver of inflammation. nih.gov

Furthermore, the neuroprotective potential of hydroxybenzoic acid derivatives is an exciting frontier. Research has indicated that these compounds can act as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease. frontiersin.org Given the multifactorial nature of neurodegenerative diseases, the potential for a single compound to exert both antioxidant and enzyme-inhibitory effects is highly attractive.

Future research should therefore involve a broad-based screening of this compound in various disease models, including those for inflammatory conditions, neurodegenerative diseases, and metabolic disorders.

Advanced Synthetic Biology for Optimized Production

The sustainable and cost-effective production of this compound is a critical prerequisite for its widespread research and potential clinical application. While chemical synthesis methods exist, synthetic biology offers a powerful alternative for the "green" production of this and other phenolic compounds.

Metabolic engineering of microorganisms such as Saccharomyces cerevisiae and various bacteria has emerged as a promising strategy for the production of valuable natural products. nih.govnih.govtechnologynetworks.comiqs.edu By harnessing and optimizing the native biosynthetic pathways of these organisms, such as the shikimic acid and phenylpropanoid pathways, it is possible to create microbial cell factories for the high-yield production of specific compounds. youtube.com

Future efforts in this domain should focus on the design and implementation of engineered metabolic pathways for the biosynthesis of this compound in a suitable microbial host. This will involve the identification and heterologous expression of the necessary enzymes, as well as the optimization of fermentation conditions to maximize product titers.

Integration of Omics Data in Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is essential to elucidate its mechanisms of action at a molecular level. The integration of "omics" technologies, including genomics, proteomics, and metabolomics, provides a powerful toolkit for achieving this.

For example, metabolomics, often coupled with techniques like high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), can be used to identify the downstream metabolic effects of the compound in biological systems. vu.edu.au Proteomics can reveal changes in protein expression in response to treatment, thereby identifying potential drug targets and signaling pathways.